2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide is a complex organic compound characterized by the presence of both chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenylamine with trifluoromethylphenyl isocyanate under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other acetamide derivatives with chlorophenyl and trifluoromethylphenyl groups. These compounds may share some chemical properties but differ in their specific activities and applications. For example, trifluoromethyl phenyl sulfone is another compound with a trifluoromethyl group that is used in different contexts, such as in the S-trifluoromethylation of thiophenols .
By understanding the unique properties and applications of 2-(2-chlorophenyl)-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)acetamide, researchers can continue to explore its potential in various scientific fields.
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O2/c17-13-7-2-1-4-10(13)8-14(24)22-23-15(25)21-12-6-3-5-11(9-12)16(18,19)20/h1-7,9H,8H2,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXFESCGDDMHNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.